molecular formula C19H21FN2O2 B2486490 [4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol CAS No. 1808819-65-9

[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol

Cat. No.: B2486490
CAS No.: 1808819-65-9
M. Wt: 328.387
InChI Key: WHPHTRBHPHWDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a benzyl group, a fluoropyridine carbonyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a benzyl halide in the presence of a base to form the benzyl-substituted piperidine. This intermediate is then subjected to acylation with 2-fluoropyridine-4-carbonyl chloride to introduce the fluoropyridine carbonyl group. Finally, the resulting compound is reduced to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzylpiperidine-4-carboxylic acid.

    Reduction: Formation of benzylpiperidine-4-ylmethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-Benzylpiperidin-4-yl]methanol: Lacks the fluoropyridine carbonyl group, resulting in different chemical properties and biological activities.

    [4-Benzyl-1-(pyridine-4-carbonyl)piperidin-4-yl]methanol: Similar structure but without the fluorine atom, which can affect its reactivity and binding affinity.

Uniqueness

The presence of the fluoropyridine carbonyl group in [4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-12-16(6-9-21-17)18(24)22-10-7-19(14-23,8-11-22)13-15-4-2-1-3-5-15/h1-6,9,12,23H,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHTRBHPHWDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)CO)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.